molecular formula C7H14N2O B1586775 1-tert-Butyl-2-imidazolidinone CAS No. 92075-16-6

1-tert-Butyl-2-imidazolidinone

Cat. No. B1586775
CAS RN: 92075-16-6
M. Wt: 142.2 g/mol
InChI Key: VNXBETOLLOJKCA-UHFFFAOYSA-N
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Description

1-tert-Butyl-2-imidazolidinone, also known as tBu-IMI, is a cyclic urea compound that has gained significant attention in scientific research due to its unique properties. It is a colorless solid that is highly soluble in water and is commonly used as a solvent, reagent, and catalyst in various chemical reactions.

Scientific Research Applications

  • Conformational Analysis and Structural Determination

    • The X-ray crystal structure of trans-1-acetyl-4,5-di-tert-butyl-2-imidazolidinone provides insights into the conformational preferences of the compound. Studies have shown two molecules connected by hydrogen bonds and a network of intermolecular hydrogen bonding, indicating its potential in studying molecular interactions and structural conformations (Abdel-Aziz, Al-Omar, El-Azab, & Kunieda, 2010).
  • Synthesis of Substituted Imidazolidinones and Hydantoins

    • Imidazolidinones, including 1-tert-butyl-2-imidazolidinone, can be synthesized through the reaction of di-tert-alkylaziridinones with cyanamides. These processes are crucial for the preparation of various substituted imidazolidinones and hydantoins, which have broad applications in medicinal chemistry and drug design (Talaty et al., 1997).
  • Enantioselective Synthesis Applications

    • The enantioselective synthesis of sterically congested ethylenediamines using derivatives of imidazolidinone demonstrates its utility in producing chiral molecules. These molecules are significant in the synthesis of various pharmacologically active compounds (Abdel-Aziz, Bialy, Goda, & Kunieda, 2004).
  • Chemical Reactions and Conjugation Studies

    • Research has shown that sterically congested imidazolidinones undergo unusual N-acylation reactions with acyl chlorides. This highlights their reactivity and potential application in organic synthesis, especially in the formation of complex organic compounds (Abdel-Aziz, Matsunaga, & Kunieda, 2001).
  • Synthesis of Enantioenriched Imidazolidinones

    • Palladium-catalyzed decarboxylative asymmetric allylic alkylation has been used to synthesize enantioenriched gem-disubstituted 4-imidazolidinones, demonstrating the compound's versatility in enantioselective synthesis. Such techniques are fundamental in developing chiral drugs and other biologically active molecules (Sercel, Sun, & Stoltz, 2021).
  • Metalation and Complexation Reactions

    • Studies on the metalation of imidazole derivatives like 1-tert-butylimidazole and their subsequent reaction with different agents have expanded the scope of imidazolidinone in inorganic chemistry. The formation of complex compounds and their structural analysis is critical for understanding metal-ligand interactions (Sauerbrey et al., 2011).

properties

IUPAC Name

1-tert-butylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-7(2,3)9-5-4-8-6(9)10/h4-5H2,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXBETOLLOJKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383596
Record name 1-tert-butylimidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl-2-imidazolidinone

CAS RN

92075-16-6
Record name 1-tert-butylimidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 0° C. solution of 1-(tert-butyl)-3-(2-chloroethyl)urea (2.00 g, 11.19 mmol) in THF (20 mL) was treated with NaH (60% in mineral oil, 0.800 g, 33.3 mmol), stirred at RT for 1 h, then heated at 65° C. overnight. The mixture was cooled to RT, concentrated to dryness, treated with satd. NH4Cl, extracted with EtOAc (3×) and the combined organics were dried over Na2SO4 and concentrated to dryness to afford 1-(tert-butyl)imidazolidin-2-one (1.19 g, 75%). MS (ESI) m/z: 143.1 (M+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Koevoets - 2005 - research.tue.nl
The field of supramolecular chemistry has been defined as ‘chemistry beyond the molecule’and involves investigating new molecular systems in which the components are held …
Number of citations: 4 research.tue.nl

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